molecular formula C21H20FNO2S B11344483 2-(4-ethylphenoxy)-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide

2-(4-ethylphenoxy)-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11344483
M. Wt: 369.5 g/mol
InChI Key: OMNNBZASOUHCGP-UHFFFAOYSA-N
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Description

2-(4-ETHYLPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of phenoxy, fluorophenyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYLPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include ethylphenol, fluorophenylamine, and thiophene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHYLPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted phenoxy or thiophene compounds.

Scientific Research Applications

2-(4-ETHYLPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)thiophene
  • 4-Ethylphenol
  • N-(4-Fluorophenyl)acetamide

Uniqueness

2-(4-ETHYLPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to its combination of phenoxy, fluorophenyl, and thiophene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific molecular interactions and properties.

Properties

Molecular Formula

C21H20FNO2S

Molecular Weight

369.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C21H20FNO2S/c1-2-16-5-11-19(12-6-16)25-15-21(24)23(14-20-4-3-13-26-20)18-9-7-17(22)8-10-18/h3-13H,2,14-15H2,1H3

InChI Key

OMNNBZASOUHCGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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